molecular formula C12H16N2O2 B8620578 N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Cat. No.: B8620578
M. Wt: 220.27 g/mol
InChI Key: OBGPAPSIZDZEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c15-12(11-2-1-5-13-9-11)14-8-10-3-6-16-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,14,15)

InChI Key

OBGPAPSIZDZEQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combined 6-(4-bromo-5-methoxy-1H-pyrazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide (80 mg, 0.202 mmol), N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride (173 mg, 0.607 mmol), PdCl2(dppf)-CH2Cl2 adduct (16.53 mg, 0.020 mmol) and sodium bicarbonate (136 mg, 1.619 mmol) in dioxane (0.6 mL) and water (0.15 mL) was let stir for 15 min. The mixture was then capped and heated at 110° C. for 1 h in the microwave. Additional PdCl2(dppf)-CH2Cl2 adduct (17 mg) was then added and the heating continued at 110° C. for 1 h in the microwave. The reaction mixture was diluted with EtOAc, concentrated onto Celite® and purified on a 10 g NH silica gel column eluted with 10 to 100% EtOAc in hexanes to give 64442-(dimethylamino)pyridin-4-yl)-5-methoxy-1H-pyrazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide as a brown oil. MS m/z 437 [M+H]+.
Name
6-(4-bromo-5-methoxy-1H-pyrazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
16.53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17 mg
Type
catalyst
Reaction Step Three

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